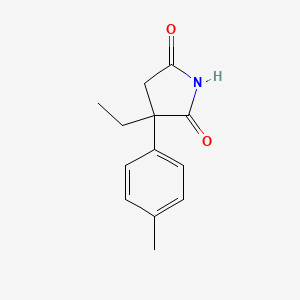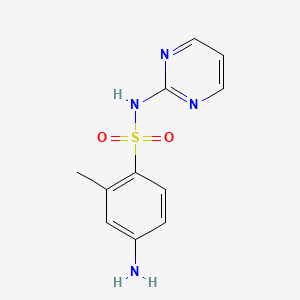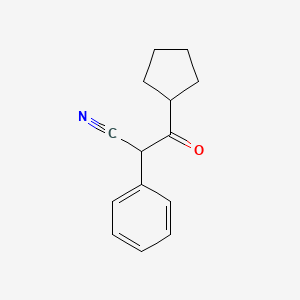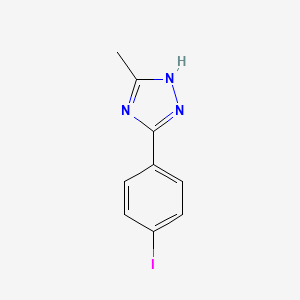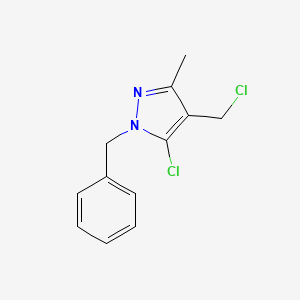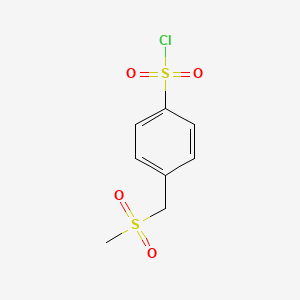
4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C8H9ClO4S2 . It is used in the preparation of 5′-deoxy-5′-[4-(methylsulfonyl)benzenesulfonamido]thymidine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9ClO4S2/c1-14(10,11)6-7-2-4-8(5-3-7)15(9,12)13/h2-5H,6H2,1H3 . This indicates that the compound has a benzene ring with a sulfonyl chloride group and a methanesulfonylmethyl group attached to it.Physical And Chemical Properties Analysis
This compound is a yellow to salmon-pink crystalline powder . Its molecular weight is 268.74 . More specific physical and chemical properties are not mentioned in the search results.Scientific Research Applications
Catalytic Applications
- Sulfonylation Using Zeolites : The use of zinc-exchanged zeolites (ZSM-5, Y, β) with sulfonating agents like methanesulfonyl chloride and benzenesulfonyl chloride shows increased activity compared to their proton forms. Zinc-exchanged zeolites prepared using zinc acetate are more active for sulfonylation reactions, indicating their potential for heterogeneous catalysis (Laidlaw et al., 2002).
Chemical Bond Analysis
- Sulfur–Chlorine Bond Dissociation : Research on methane- and benzene-sulfonyl chlorides reveals their sulfur-chlorine bond dissociation enthalpies, contributing to a deeper understanding of their chemical properties. This knowledge is crucial for applications involving these compounds in chemical reactions (Chatgilialoglu et al., 1994).
Molecular Structure Studies
- Analysis of Molecular Structure : Studies on molecules like methane sulfonyl chloride help in understanding the nonadditivity of bond parameters and conformations in sulfonyl chlorides. This information is vital for designing and predicting the behavior of sulfonyl chloride-based compounds in various applications (Arbuzov et al., 1976).
Organic Synthesis
- Electrophilic Cyclization and Addition Reactions : The reaction of 4-sulfinylated or 4-sulfonylated allenecarboxylates with electrophilic reagents, including sulfuryl chloride and benzenesulfonyl chlorides, demonstrates their utility in organic synthesis. This research contributes to the development of new synthetic methods involving these compounds (Ivanov et al., 2014).
Gas-Phase Studies
- Gas-Phase Structure Analysis : Investigations into the structure of sulfonyl chloride molecules like 4-nitrobenzene sulfonyl chloride in the gas phase provide insights into their conformation and bonding, which are essential for understanding their reactivity and applications in different environments (Petrov et al., 2009).
Safety and Hazards
Mechanism of Action
Target of action
Sulfonyl chlorides, like “4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride”, are often used as building blocks in medicinal chemistry . They can easily react with heterocyclic amines to create complex sulfonamides . The exact targets of this specific compound would depend on the particular biological system it’s introduced to.
Mode of action
Sulfonyl chlorides are electrophiles, meaning they seek out electron-rich areas in other molecules. They typically undergo nucleophilic substitution reactions, where a nucleophile (an electron-rich species) attacks the sulfonyl chloride, leading to the replacement of the chloride group .
Biochemical Analysis
Biochemical Properties
4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the formation of sulfonamides. It reacts with amines to form sulfonamide bonds, which are crucial in medicinal chemistry for the development of drugs . This compound interacts with various enzymes and proteins, primarily through its sulfonyl chloride group, which can form covalent bonds with nucleophilic amino acid residues such as lysine and serine. These interactions can lead to enzyme inhibition or modification of protein function.
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways by modifying key signaling proteins through sulfonylation. This modification can alter gene expression and cellular metabolism, leading to changes in cell function . For example, the compound may inhibit enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation . This covalent binding can result in changes in gene expression by modifying transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal storage conditions but can degrade over time, especially in the presence of moisture . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to sustained inhibition of enzyme activity and prolonged changes in cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may selectively inhibit certain enzymes without causing significant toxicity . At high doses, it can lead to adverse effects such as cytotoxicity and organ damage due to the widespread inhibition of essential enzymes and proteins.
Metabolic Pathways
This compound is involved in metabolic pathways that include the formation of sulfonamides. It interacts with enzymes that catalyze the formation and breakdown of these compounds, affecting metabolic flux and metabolite levels . The compound can also influence the activity of enzymes involved in detoxification pathways, leading to changes in the levels of various metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can affect its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact the compound’s activity, as it may preferentially modify proteins within certain subcellular regions.
Properties
IUPAC Name |
4-(methylsulfonylmethyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO4S2/c1-14(10,11)6-7-2-4-8(5-3-7)15(9,12)13/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRHNLVZSNVYEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=C(C=C1)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

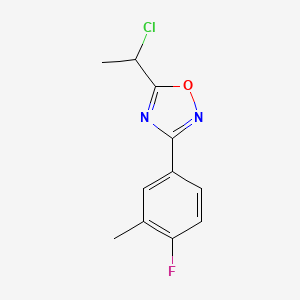

![5-[Hydroxy(piperidin-4-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1373515.png)
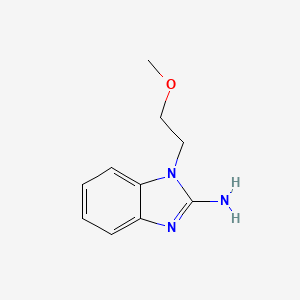
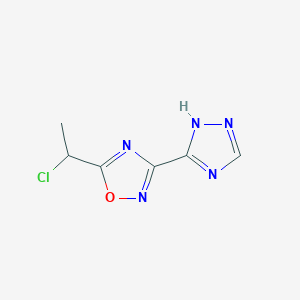
![1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B1373521.png)

